2-(4-ETHYLPIPERAZIN-1-YL)-5-(TRIFLUOROMETHYL)ANILINE DIHYDROCHLORIDE
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Overview
Description
2-(4-ETHYLPIPERAZIN-1-YL)-5-(TRIFLUOROMETHYL)ANILINE DIHYDROCHLORIDE is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethylpiperazine moiety and a trifluoromethyl group attached to a phenylamine backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ETHYLPIPERAZIN-1-YL)-5-(TRIFLUOROMETHYL)ANILINE DIHYDROCHLORIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-ethylpiperazine with 5-(trifluoromethyl)benzeneamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst like palladium on carbon. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the product’s quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 2-(4-ETHYLPIPERAZIN-1-YL)-5-(TRIFLUOROMETHYL)ANILINE DIHYDROCHLORIDE is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is investigated for its potential as a ligand in receptor studies. Its ability to interact with specific biological targets makes it a valuable tool for studying receptor-ligand interactions and signal transduction pathways.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its structural features may contribute to its activity as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-ETHYLPIPERAZIN-1-YL)-5-(TRIFLUOROMETHYL)ANILINE DIHYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
- [2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]amine
- [2-(4-Ethylpiperazin-1-yl)-4-(trifluoromethyl)phenyl]amine
- [2-(4-Ethylpiperazin-1-yl)-5-(difluoromethyl)phenyl]amine
Comparison: Compared to similar compounds, 2-(4-ETHYLPIPERAZIN-1-YL)-5-(TRIFLUOROMETHYL)ANILINE DIHYDROCHLORIDE stands out due to its specific substitution pattern and the presence of the trifluoromethyl group. These features contribute to its unique reactivity and potential applications. The ethylpiperazine moiety also enhances its ability to interact with biological targets, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-5-(trifluoromethyl)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3.2ClH/c1-2-18-5-7-19(8-6-18)12-4-3-10(9-11(12)17)13(14,15)16;;/h3-4,9H,2,5-8,17H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRFZFYIAQZBBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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